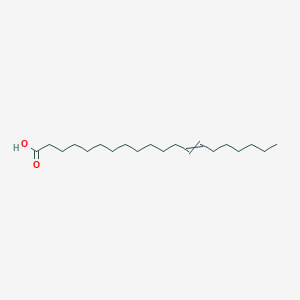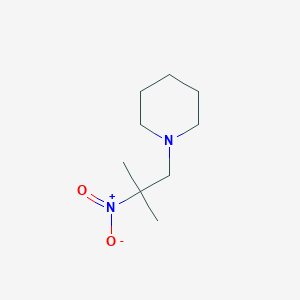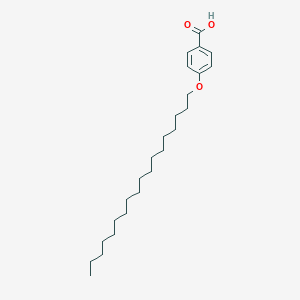
p-n-Octadecyloxybenzoic acid
Descripción general
Descripción
P-n-Octadecyloxybenzoic acid, commonly known as ODABA, is a chemical compound that belongs to the class of benzoic acid derivatives. ODABA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. ODABA has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
ODABA acts as a surfactant due to its amphiphilic nature, which allows it to form micelles in aqueous solutions. ODABA can also interact with lipid membranes due to its long hydrophobic chain, leading to changes in membrane properties. Additionally, ODABA can form complexes with metal ions, leading to the inhibition of metal corrosion.
Efectos Bioquímicos Y Fisiológicos
ODABA has been shown to have antimicrobial properties against various bacteria and fungi. ODABA has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of action of ODABA on cancer cells is still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ODABA in lab experiments is its high purity, which allows for accurate and reproducible results. ODABA is also relatively easy to synthesize and is readily available. However, ODABA has limited solubility in water, which can limit its use in aqueous solutions. Additionally, ODABA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of ODABA in scientific research. One area of interest is the use of ODABA in the preparation of functional materials, such as stimuli-responsive materials and drug delivery systems. Another area of interest is the use of ODABA as a corrosion inhibitor in industrial applications. Furthermore, the potential antimicrobial and anticancer properties of ODABA warrant further investigation.
Aplicaciones Científicas De Investigación
ODABA has been extensively studied for its potential applications in various scientific fields. ODABA has been used as a surfactant in the preparation of nanoparticles and in the synthesis of liquid crystals. ODABA has also been used as a template molecule in the preparation of mesoporous materials. Moreover, ODABA has been used as a corrosion inhibitor for metals and alloys.
Propiedades
IUPAC Name |
4-octadecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEWVAHWYIHCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166504 | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-n-Octadecyloxybenzoic acid | |
CAS RN |
15872-50-1 | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-n-Octadecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

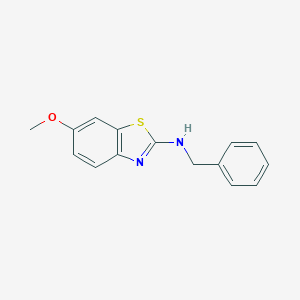

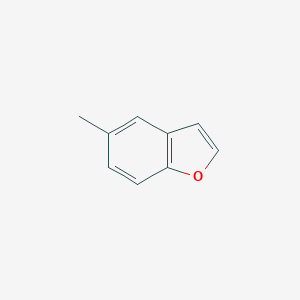
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
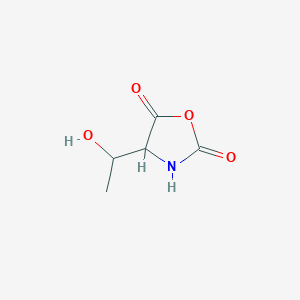
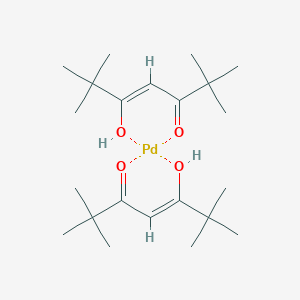
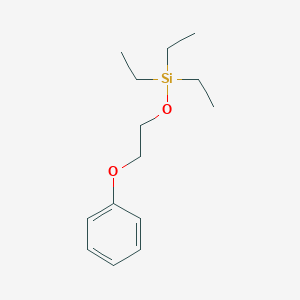
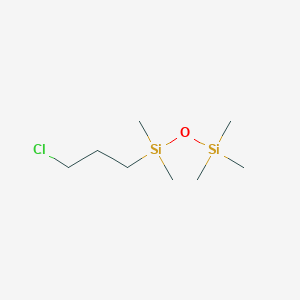
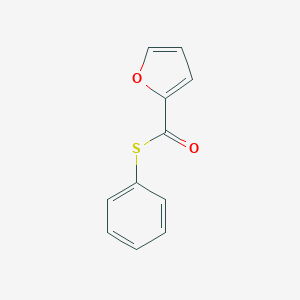
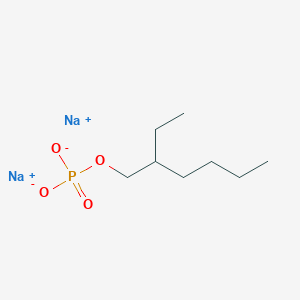
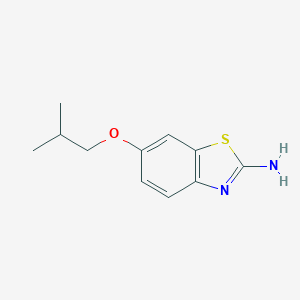
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
